N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine
Overview
Description
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an amino group, a chlorine atom, and a cyclohexyl group attached to an ethylamine backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine typically involves the reaction of 2-amino-4-chlorobenzonitrile with cyclohexylamine and ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like palladium on carbon (Pd/C) to facilitate the hydrogenation process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorine atom can be reduced to form the corresponding aniline derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Aniline derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
Scientific Research Applications
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
- N-(2-Amino-4-chlorophenyl)anthranilic acid
- N-(2-Amino-4-chlorophenyl)-N-methyl-N-ethylamine
- N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-methylamine
Uniqueness
N-(2-Amino-4-chlorophenyl)-N-cyclohexyl-N-ethylamine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclohexyl group, in particular, enhances its lipophilicity and ability to interact with hydrophobic regions of biological targets .
Properties
IUPAC Name |
4-chloro-1-N-cyclohexyl-1-N-ethylbenzene-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2/c1-2-17(12-6-4-3-5-7-12)14-9-8-11(15)10-13(14)16/h8-10,12H,2-7,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRONEPQLIOARGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C2=C(C=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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